molecular formula C37H45Cl2NO6Ti B14782555 Acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane

Acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane

Cat. No.: B14782555
M. Wt: 718.5 g/mol
InChI Key: YTJMLZYQYKUFOH-UHFFFAOYSA-L
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Description

Acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. One common method involves the use of cyclohexa-1,3-diene, which is prepared by the double dehydrobromination of 1,2-dibromocyclohexane . The reaction conditions typically include the use of sodium hydride (NaH) as a base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the cyclohexa-1,3-diene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction . The presence of the hydroxy(diphenyl)methyl group allows for potential oxidation reactions to form ketones or aldehydes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions and ensure high selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy(diphenyl)methyl group can yield benzophenone derivatives, while reduction reactions can produce alcohols or hydrocarbons.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, its derivatives may have potential as pharmaceutical agents due to their unique structural features. In industry, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, the cyclohexa-1,3-diene moiety can undergo cycloaddition reactions, forming new carbon-carbon bonds. The hydroxy(diphenyl)methyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane include cyclohexa-1,4-diene and various indole derivatives . These compounds share some structural features and reactivity patterns but differ in their specific functional groups and applications.

Uniqueness: The uniqueness of this compound lies in its combination of multiple functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides opportunities for the development of new materials and pharmaceuticals with tailored properties.

Properties

Molecular Formula

C37H45Cl2NO6Ti

Molecular Weight

718.5 g/mol

IUPAC Name

acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane

InChI

InChI=1S/C31H32O4.C4H10O2.C2H3N.2ClH.Ti/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26;1-5-3-4-6-2;1-2-3;;;/h3-13,15-21,27-28,32-33H,14,22H2,1-2H3;3-4H2,1-2H3;1H3;2*1H;/q;;;;;+2/p-2

InChI Key

YTJMLZYQYKUFOH-UHFFFAOYSA-L

Canonical SMILES

CC#N.CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CCC4)(C5=CC=CC=C5)O)C.COCCOC.Cl[Ti]Cl

Origin of Product

United States

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